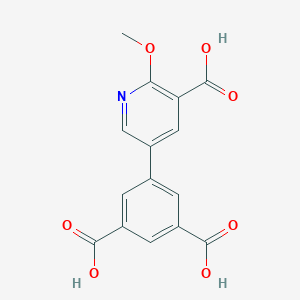![molecular formula C15H13FN2O3 B6393954 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% CAS No. 1261966-57-7](/img/structure/B6393954.png)
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid (3-EFPPA) is a novel fluorinated carboxylic acid derivative of picolinic acid. It is a colorless solid with a molecular weight of 278.21 g/mol and a melting point of 109-111°C. 3-EFPPA is a highly polar compound with a pKa of 5.7. It has been used in a variety of scientific research applications due to its unique properties, including its ability to form a stable complex with metal ions, its low toxicity, and its relatively low cost.
Wissenschaftliche Forschungsanwendungen
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a chelating agent in metal ion analysis, as a ligand in protein crystallography, as an inhibitor of enzyme activity, as an inhibitor of cell proliferation, and as a fluorescent probe for the detection of biomolecules. It has also been used in the synthesis of organometallic compounds and as a catalyst for organic reactions.
Wirkmechanismus
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% binds to metal ions through electrostatic interactions, forming a stable complex. It can also interact with proteins through hydrogen bonding and hydrophobic interactions. In addition, it can interact with biomolecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and tyrosine hydroxylase. It has also been shown to inhibit cell proliferation in a variety of cell lines. In addition, it has been shown to bind to certain proteins, such as the human serum albumin, and to modulate the activity of certain proteins, such as the cytochrome P450 enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% in laboratory experiments is its low toxicity and relatively low cost. It is also a highly polar compound, which makes it useful for metal ion analysis and protein crystallography. However, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable in the presence of light or heat.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%. These include further investigation of its mechanism of action, its potential use as a drug delivery vehicle, its potential use as a fluorescent probe for the detection of biomolecules, its potential use as a catalyst for organic reactions, and its potential use as an inhibitor of enzyme activity. In addition, further research could be conducted to explore its potential applications in other areas, such as the synthesis of organometallic compounds.
Synthesemethoden
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% can be synthesized from 4-fluorophenylacetic acid and ethyl chloroformate in the presence of a base, such as potassium carbonate. The reaction proceeds in two steps, first forming the ethyl ester of 4-fluorophenylacetic acid, and then converting it to 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95% by reaction with picolinic acid. The overall yield of the reaction is approximately 90%.
Eigenschaften
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-6-5-9(8-12(11)16)10-4-3-7-18-13(10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCILCWHLLIBALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393919.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393927.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393928.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393930.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393937.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393943.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393947.png)
![2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393956.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393964.png)